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Compound of Interest

Compound Name: LAS101057

Cat. No.: B1674514

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK)
properties of LAS101057, a potent and selective A2B adenosine receptor antagonist. The
included protocols and data are intended to guide researchers in designing and conducting
their own pharmacokinetic studies.

Mechanism of Action & Signaling Pathway

LAS101057 functions as an antagonist to the A2B adenosine receptor.[1][2][3] This receptor, a
G protein-coupled receptor, is typically activated by adenosine. Upon activation, it primarily
signals through the cAMP/cAMP response element binding (CREB) signaling pathway, which
leads to the release of pro-inflammatory cytokines such as IL-6.[3] By blocking this interaction,
LAS101057 can inhibit the downstream inflammatory response.[1][2][3]
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Figure 1: LAS101057 Signaling Pathway

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of LAS101057 observed
in preclinical species and humans.

Table 1: Pharmacokinetic Properties of LAS101057 in
Preclinical Species

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1674514?utm_src=pdf-body-img
https://www.benchchem.com/product/b1674514?utm_src=pdf-body
https://www.benchchem.com/product/b1674514?utm_src=pdf-body
https://www.benchchem.com/product/b1674514?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Cl

. Dose AUC Cmax

Speci (mL/ Vss Tmax

Route (mglk t%(h) (pg-hl ) (Mg/m F (%)
es min/k  (L/kg) (h)

9) mL) L)
g)

Mouse  oral 10 - 1.8 - - 0.4 0.5
Rat V. 1 1.6 1.2 14.3 1.8
oral 5 - 3.5 - - 1.1 0.8 59
Dog V. 1 4.3 2.1 7.9 2.7
oral 1 - 2.1 - - 0.3 1.3 100
Monke

ILV. 0.5 10.6 1.7 4.9 4.1
y
oral 1 - 3.5 - - 0.3 2.0 100

Data adapted from Eastwood et al., 2010.[3] -' indicates data not reported.

Table 2: Pharmacokinetic Properties of LAS101057 Iin
Healthy Male Subi Single [ ]

Dose (mg) t' (h)

5 1.58 + 0.55
10 1.60£0.48
25 259x0.75

Data from Clinical Study Report M/101057/01.[4]

Experimental Protocols

The following are generalized protocols for conducting pharmacokinetic studies of LAS101057,
based on standard methodologies.

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4018059/
https://www.benchchem.com/product/b1674514?utm_src=pdf-body
https://www.almirall.com/documents/4257831/4259340/M-101057-01_redacted_synopsis.pdf/f0462ac1-b42d-4f14-acf8-3fc95af75ad0
https://www.benchchem.com/product/b1674514?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Objective: To determine the pharmacokinetic profile of LAS101057 in a rodent model (e.qg., rats
or mice) following intravenous and oral administration.

Materials:

LAS101057

e Vehicle for dosing (e.g., 0.5% methylcellulose)

o Male Sprague-Dawley rats (or other appropriate rodent model)
e Dosing gavage needles and syringes

« Intravenous catheters

» Blood collection tubes (e.g., EDTA-coated)

o Centrifuge

e Freezer (-80°C)

¢ Analytical equipment for bioanalysis (e.g., LC-MS/MS)

Workflow Diagram:
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Figure 2: In Vivo Pharmacokinetic Study Workflow
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Procedure:

Animal Acclimation: Acclimate animals to the housing conditions for at least 3-5 days prior to
the experiment.

Dosing:

o Intravenous (IV): Administer LAS101057 intravenously via a tail vein catheter at the
desired dose (e.g., 1 mg/kg).

o Oral (PO): Administer LAS101057 orally via gavage at the desired dose (e.g., 5 mg/kg).

Blood Sampling: Collect blood samples (approximately 0.2 mL) at predetermined time points
(e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

Plasma Separation: Immediately after collection, centrifuge the blood samples (e.g., at 3000
x g for 10 minutes at 4°C) to separate the plasma.

Sample Storage: Store the plasma samples at -80°C until bioanalysis.
Bioanalysis:
o Thaw plasma samples on ice.

o Perform protein precipitation or liquid-liquid extraction to isolate LAS101057 from the
plasma matrix.

o Quantify the concentration of LAS101057 in the samples using a validated LC-MS/MS
method.

Pharmacokinetic Analysis:
o Plot the plasma concentration of LAS101057 versus time.

o Calculate pharmacokinetic parameters using non-compartmental analysis (NCA). Key
parameters include Cmax, Tmax, AUC, half-life (t*2), clearance (Cl), and volume of
distribution (Vd).
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o Calculate oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoselV /
Doseoral) * 100.

Protocol 2: Plasma Protein Binding Assay

Objective: To determine the extent of LAS101057 binding to plasma proteins from different
species.

Materials:

o LAS101057

e Plasma from relevant species (e.g., mouse, rat, dog, human)
e Phosphate buffered saline (PBS), pH 7.4

o Equilibrium dialysis apparatus (e.g., RED device)

e Incubator (37°C)

Analytical equipment for bioanalysis (e.g., LC-MS/MS)

Procedure:

Preparation: Prepare a stock solution of LAS101057 in a suitable solvent and spike it into
the plasma to achieve the desired final concentration.

 Dialysis Setup:
o Add the spiked plasma to one chamber of the equilibrium dialysis unit.
o Add an equal volume of PBS to the other chamber.

 Incubation: Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to reach
equilibrium (e.g., 4-6 hours).

o Sampling: After incubation, collect samples from both the plasma and the buffer chambers.
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o Bioanalysis: Determine the concentration of LAS101057 in the plasma and buffer samples
using a validated LC-MS/MS method.

o Calculation: Calculate the percentage of plasma protein binding using the following formula:

o % Bound = [(Concentration in plasma - Concentration in buffer) / Concentration in plasma]
*100

Note: The plasma protein binding for LAS101057 has been reported to be 82% in mouse and
rat, 79% in dog, and 89% in human.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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